2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a chemical compound with the molecular formula C21H19NO3 It is known for its unique structure, which includes a cyclohexane ring substituted with phenyl and 4-methylphenylamino groups
Preparation Methods
The synthesis of 2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves the reaction of 4-methylphenylamine with 5-phenylcyclohexane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino or phenyl groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione include:
- 2-{[(4-Acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
- 2-{[(4-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
- 2-{[(4-Methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Properties
Molecular Formula |
C20H19NO2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-hydroxy-2-[(4-methylphenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H19NO2/c1-14-7-9-17(10-8-14)21-13-18-19(22)11-16(12-20(18)23)15-5-3-2-4-6-15/h2-10,13,16,22H,11-12H2,1H3 |
InChI Key |
QVLZROPOUQGKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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